molecular formula C11H10N2O2S B102300 N-pyridin-2-ylbenzenesulfonamide CAS No. 1212-07-3

N-pyridin-2-ylbenzenesulfonamide

Cat. No.: B102300
CAS No.: 1212-07-3
M. Wt: 234.28 g/mol
InChI Key: QOMITRCCGIXFIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

2’-Deoxyinosine has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for N-pyridin-2-ylbenzenesulfonamide was not found in the search results, sulfonamides in general are known to inhibit the enzyme involved in the production of dihydrofolic acid, thereby blocking bacterial biosynthesis of folic acid and, subsequently, pyrimidines and purines required for nucleic acid synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Deoxyinosine can be synthesized through various methods. One common approach involves the deamination of 2’-deoxyadenosine using adenosine deaminase. This enzymatic reaction replaces the amino group with a keto group, converting 2’-deoxyadenosine to 2’-deoxyinosine .

Industrial Production Methods: Industrial production of 2’-deoxyinosine often involves the use of recombinant Escherichia coli strains that overexpress specific enzymes. These strains can convert inexpensive starting materials like glucose, acetaldehyde, and adenine into 2’-deoxyinosine through a series of enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxyinosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2’-Deoxyinosine is unique due to its ability to pair with multiple bases, making it a versatile tool in genetic research. Its lack of the 2-amino group distinguishes it from other purine nucleosides and allows for unique interactions in DNA and RNA .

Properties

IUPAC Name

N-pyridin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-16(15,10-6-2-1-3-7-10)13-11-8-4-5-9-12-11/h1-9H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMITRCCGIXFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294051
Record name benzenesulfonamide, n-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212-07-3
Record name N-2-Pyridylbenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC93843
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93843
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzenesulfonamide, n-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-2-PYRIDYLBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV3WK5EAE8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 264 g of benzene sulphochloride was added dropwise at 10° to 25° C. to a solution of 282 g of 2-aminopyridine in 1200 ml of tetrahydrofuran. After two hours continuous stirring without further cooling, the mixture was poured into water. The reaction product was suction filtered and washed first with water and then with methanol.
Name
benzene sulphochloride
Quantity
264 g
Type
reactant
Reaction Step One
Quantity
282 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-pyridin-2-ylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-pyridin-2-ylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-pyridin-2-ylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-pyridin-2-ylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-pyridin-2-ylbenzenesulfonamide
Reactant of Route 6
N-pyridin-2-ylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.